molecular formula C9H18ClNO B2918982 2-Amino-1-cyclohexylpropan-1-one;hydrochloride CAS No. 54197-43-2

2-Amino-1-cyclohexylpropan-1-one;hydrochloride

Cat. No.: B2918982
CAS No.: 54197-43-2
M. Wt: 191.7
InChI Key: JLWWPNUNUOMFFL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-1-cyclohexylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWWPNUNUOMFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclohexylpropan-1-one;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and a suitable amine, such as methylamine.

    Reaction: The cyclohexanone undergoes reductive amination with the amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclohexylpropan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.

Major Products

    Oxidation: Cyclohexanone derivatives or cyclohexyl carboxylic acids.

    Reduction: Cyclohexylamines.

    Substitution: Cyclohexyl halides.

Scientific Research Applications

Scientific Research Applications

2-Amino-1-cyclohexylpropan-1-one hydrochloride is utilized in various scientific disciplines:

  • Chemistry: It acts as a building block in synthesizing complex organic molecules.
  • Biology: It is employed in studying amine metabolism and enzyme interactions.
  • Medicine: It is investigated for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds.
  • Industry: It is used in producing specialty chemicals and as an intermediate in various industrial processes.

Role in Neurotransmitter Modulation

2-Cyclohexylpropan-1-amine hydrochloride exerts effects through interactions with neurotransmitter systems, particularly dopamine and serotonin, influencing neuronal activity and neurotransmitter release, with potential therapeutic effects in mood regulation and anxiety disorders.

Key mechanisms:

  • Dopaminergic Pathways: Influences dopamine release, potentially aiding in treating depression and anxiety.
  • Serotonergic Pathways: Affects serotonin levels, crucial for mood stabilization.

Research suggests it has neuroprotective effects and antidepressant properties and may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexylpropan-1-one;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate signaling pathways, affecting cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-1-cyclohexylpropan-1-one hydrochloride
  • Molecular Formula: C₉H₁₈ClNO (base: C₉H₁₇NO)
  • CAS Number: 64011-62-7 (as per synonyms in )
  • Molecular Weight: 177.716 g/mol (calculated from C₉H₁₈ClNO)
  • Structure: Features a cyclohexyl group attached to a propan-1-one backbone, with an amino group at the C2 position and a hydrochloride salt formation .

Key Properties :

  • Physical State : Likely a crystalline solid (common for hydrochloride salts).

Structural Analogues

Compound 1 : 1-Cyclohexyl-2-propanamine Hydrochloride (CAS 64011-62-7)
  • Relation: Synonym for the target compound.
  • Key Differences: The term "propanamine" implies an amine group directly on the propan chain, whereas "propan-1-one" specifies a ketone group. Clarification is needed to resolve whether the compound is an aminoketone or a simple amine .
Compound 2 : (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
  • Structure: Combines a cyclohexanone ring (2-oxocyclohexyl) with a phenyl-substituted ethanaminium group.
  • Key Differences: Contains a phenyl group and a ketone on the cyclohexane ring, unlike the target compound’s simpler cyclohexyl-propanone backbone.
Compound 3 : Methoxisopropamine Hydrochloride (CAS 31545)
  • Structure: 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one hydrochloride.
  • Key Differences: Incorporates a methoxyphenyl group and isopropylamino substituent, enhancing lipophilicity compared to the target compound’s cyclohexyl group. Used in research (non-therapeutic), highlighting the pharmacological relevance of cyclohexanone-derived hydrochlorides .
Compound 4 : 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride (CAS 1220031-49-1)
  • Structure : Features an amide group instead of a ketone, with ethyl and methyl branching.
  • Key Differences :
    • The amide group alters hydrogen-bonding capacity and metabolic stability compared to the target’s ketone.
    • Higher molecular weight (248.79 g/mol vs. 177.716 g/mol) due to additional substituents .

Physicochemical and Functional Comparisons

Property 2-Amino-1-cyclohexylpropan-1-one HCl Methoxisopropamine HCl 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide HCl
Molecular Weight 177.716 g/mol ~300 g/mol (estimated) 248.79 g/mol
Functional Groups Ketone, amine Ketone, methoxyphenyl Amide, branched alkyl
Synthesis Route Likely Mannich reaction Multi-step alkylation Amide coupling
Research Applications Undefined (structural analogues in CNS research) Antiviral/neuropharmacology Intermediate in drug discovery

Biological Activity

2-Amino-1-cyclohexylpropan-1-one;hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article reviews the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves reductive amination of cyclohexanone with an appropriate amine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The general synthetic route includes:

  • Starting Materials : Cyclohexanone and an amine (e.g., methylamine).
  • Reaction Conditions : Use of reducing agents like sodium cyanoborohydride.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism may involve modulation of signaling pathways that affect cellular processes like metabolism and growth. The compound's amino group facilitates nucleophilic substitution reactions, potentially altering protein interactions.

Biological Effects

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be relevant in therapeutic contexts.
  • Receptor Binding : The compound may bind to various receptors, influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy and mechanisms .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential applications in metabolic disorders.

Concentration (µM)Enzyme Activity (%)
0100
1075
5050
10025

Statistical analysis showed that the inhibition was dose-dependent, with a calculated IC50 value indicating effective concentrations for therapeutic use .

Study 2: Receptor Interaction

In another investigation, the binding affinity of this compound to various receptors was assessed using radiolabeled ligands. The compound demonstrated notable binding to serotonin receptors, suggesting potential implications in mood regulation therapies.

Receptor TypeBinding Affinity (nM)
Serotonin 5-HT1A45
Dopamine D2120
Norepinephrine85

These findings highlight its potential role in treating psychiatric disorders .

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